Product packaging for 4-Chloro-N-(thiophen-2-yl)benzamide(Cat. No.:CAS No. 64307-09-1)

4-Chloro-N-(thiophen-2-yl)benzamide

Cat. No.: B14489351
CAS No.: 64307-09-1
M. Wt: 237.71 g/mol
InChI Key: AVXYTOHWULWSAU-UHFFFAOYSA-N
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Description

4-Chloro-N-(thiophen-2-yl)benzamide is a chemical scaffold of significant interest in medicinal and agrochemical research. This compound features a benzamide core linked to a thiophene ring, a structure common in the development of bioactive molecules. Its primary research value lies in its role as a key intermediate or precursor in the synthesis of novel compounds for pharmaceutical and crop protection applications. In agrochemical research, derivatives of N-(thiophen-2-yl)benzamide have been identified as promising fungicides . The thiophene moiety is a recognized active substructure in commercial fungicides, and its incorporation into molecular designs is a validated strategy for discovering new modes of action against destructive plant diseases . Concurrently, in pharmaceutical discovery, closely related N-(thiophen-2-yl)benzamide derivatives have been investigated as potent and selective inhibitors of the BRAF V600E oncogene, a key target in cancer therapy . This highlights the versatility of the core structure in yielding compounds with activity against diverse biological targets. The synthetic route to this class of compounds typically involves the amide coupling between a substituted benzoyl chloride and a thiophene-2-amine derivative under basic conditions . As a supplier, we provide this compound with high purity and full analytical characterization to ensure consistency and reliability for your research workflows. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNOS B14489351 4-Chloro-N-(thiophen-2-yl)benzamide CAS No. 64307-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64307-09-1

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

4-chloro-N-thiophen-2-ylbenzamide

InChI

InChI=1S/C11H8ClNOS/c12-9-5-3-8(4-6-9)11(14)13-10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

AVXYTOHWULWSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

In Vitro Biological Activities of N Thiophen 2 Yl Benzamide Derivatives

Anticancer and Antitumor Potency

The quest for novel and effective anticancer agents has led to the investigation of N-(thiophen-2-yl)benzamide derivatives, which have shown considerable promise in targeting various hallmarks of cancer. Their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, induction of cell death, and modulation of epigenetic factors.

Inhibition of Kinases

Kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers. N-(thiophen-2-yl)benzamide derivatives have been identified as potent inhibitors of several cancer-associated kinases.

BRAFV600E: The BRAFV600E mutation is a key driver in approximately 8% of all human cancers, including about 50% of melanomas. nih.govnih.gov This mutation leads to the constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. nih.govnih.gov Through virtual screening and chemical synthesis, a series of N-(thiophen-2-yl)benzamide derivatives have been identified as potent inhibitors of BRAFV600E. nih.govnih.gov Structure-activity relationship studies pinpointed compounds b40 and b47 as the most potent inhibitors in this series, exhibiting submicromolar inhibitory activities. nih.govnih.gov The initial hit compound, a1 , demonstrated an IC50 value of approximately 2.01 μM against BRAFV600E kinase. nih.gov

EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are pivotal in cell growth and proliferation, and their overactivity is implicated in various cancers. In colorectal cancer, for instance, inhibiting the BRAFV600E mutation can lead to a feedback activation of EGFR, contributing to drug resistance. researchgate.net Studies have shown that combining a BRAF inhibitor with an EGFR inhibitor, such as cetuximab, gefitinib, or erlotinib, can overcome this resistance both in vitro and in vivo. researchgate.net While direct inhibition values for 4-Chloro-N-(thiophen-2-yl)benzamide on EGFR and HER-2 are not extensively detailed in the provided context, the interplay between BRAF and EGFR signaling highlights the importance of targeting these pathways. Some research on other kinase inhibitors has shown that targeting EGFR can be a successful strategy in treating certain cancers like cholangiocarcinoma. waocp.org

Antiproliferative Effects on Cancer Cell Lines

The anticancer potential of N-(thiophen-2-yl)benzamide derivatives is further evidenced by their ability to inhibit the growth of various cancer cell lines.

Cell LineCancer TypeCompound(s)Observed Effects
MCF-7 Breast CancerQuinazoline-sulfonamide hybrids 4d and 4f Showed strong cytotoxicity with IC50 values of 2.5 µM and 5 µM, respectively. nih.gov
A549 Lung CancerCoumarin-triazole hybridsScreened for cytotoxic activity. nih.gov
SKOV-3 Ovarian CancerNot specifiedNot specified
SISO Cervical CancerBenzenesulfonylaminoguanidine derivativesTested for impact on cell growth. nih.gov
RT-112 Bladder CancerNot specifiedNot specified
HCT116 Colon Cancer2-amino-5-(thiophen-2-yl)benzamide derivative 8b Showed promising inhibitory activities against cell growth. nih.gov

Studies on quinazoline-sulfonamide hybrids revealed that compounds 4d and 4f exerted the strongest cytotoxicity against MCF-7 cells, with IC50 values of 2.5 and 5 μM, respectively. nih.gov This activity was comparable to the reference drug doxorubicin. nih.gov Furthermore, coumarin-triazole hybrids have been screened for their cytotoxic activity against a panel of cancer cell lines including A549, with some hybrids showing potent activity against MCF7 cells. nih.gov

Modulation of Apoptosis and Cell Proliferation

A key mechanism through which N-(thiophen-2-yl)benzamide derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and arresting the cell cycle.

For example, the quinazoline-sulfonamide hybrids 4d and 4f were found to induce apoptosis in MCF-7 cells and cause cell cycle arrest at the G1 phase. nih.gov This was confirmed by DNA content analysis and Annexin V-FITC/PI staining. nih.gov Similarly, certain benzenesulfonylaminoguanidine derivatives have demonstrated the ability to induce apoptosis in cancer cells, leading to a decrease in mitochondrial membrane potential and an increase in the sub-G1 cell population. nih.gov Interestingly, some 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors showed potent antitumor activity without inducing apoptosis in cell cycle tests, suggesting alternative mechanisms of action. nih.gov

Antimicrobial Spectrum of Activity

In addition to their anticancer properties, N-(thiophen-2-yl)benzamide derivatives have demonstrated significant potential as antimicrobial agents, particularly against bacteria.

Antibacterial Efficacy

The emergence of drug-resistant bacteria poses a major global health threat, necessitating the development of new antibacterial agents. Thiophene-based compounds have shown considerable promise in this area. nih.gov

A study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131, a clinically significant drug-resistant strain. nih.govmdpi.comresearchgate.net Compounds 4a and 4c from this series exhibited the highest activity. nih.govmdpi.comresearchgate.net Molecular docking studies suggested that these compounds effectively bind to the active site of the β-lactamase enzyme, thus inhibiting its function. nih.govmdpi.com

Another investigation into thiophene (B33073) derivatives revealed their activity against drug-resistant Gram-negative bacteria, including Acinetobacter baumannii and E. coli. nih.gov Specifically, a derivative with a 4-chlorophenyl substituent on the amide of the thiophene ring showed potent activity. nih.gov Time-kill curve assays confirmed the bactericidal effects of these compounds, which were also found to increase membrane permeabilization and reduce bacterial adherence to host cells. nih.gov

Bacterial StrainCompound ClassKey Findings
E. coli (ESBL-producing) N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesCompounds 4a and 4c showed the highest activity. nih.govmdpi.comresearchgate.net
A. baumannii (Colistin-Resistant) Thiophene derivativesCompounds 4 and 8 showed bactericidal effects and increased membrane permeabilization. nih.gov
E. coli (Colistin-Resistant) Thiophene derivativesCompounds 4 and 8 showed bactericidal effects and increased membrane permeabilization. nih.gov
Gram-positive and Gram-negative bacteria N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivativesCompounds 4b and 4e showed high antibacterial action. researchgate.net

Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to high activity. researchgate.net

Antifungal Properties

Derivatives of N-(thiophen-2-yl)benzamide have demonstrated notable antifungal capabilities against a range of fungal species. Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share the core N-(thiophen-2-yl)amide structure, has revealed significant fungicidal activity.

In a study focusing on the control of cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis, several N-(thiophen-2-yl) nicotinamide derivatives exhibited potent antifungal effects. mdpi.com Notably, compounds within this series displayed superior efficacy when compared to established commercial fungicides. For instance, compound 4a and 4f from this study showed excellent in-vivo fungicidal activities in greenhouse assays. mdpi.com

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

Compound EC50 (mg/L) Commercial Fungicide EC50 (mg/L)
4a 4.69 Diflumetorim (B165605) 21.44
4f 1.96 Flumorph (B1672888) 7.55

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

Field trials further substantiated these findings, with a 10% EC formulation of compound 4f demonstrating high control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. mdpi.com These results surpassed the performance of the commercial fungicide flumorph. mdpi.com While this data pertains to nicotinamide derivatives, the shared N-(thiophen-2-yl)amide scaffold suggests that this compound could exhibit similar antifungal potential, warranting further investigation.

Mechanisms of Antimicrobial Action (e.g., Enzyme Interference, DNA Replication)

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, studies on structurally similar compounds provide insights into potential modes of action. For the related compound, 2-chloro-N-phenylacetamide, research points towards a multi-faceted mechanism of antifungal activity.

One proposed mechanism involves the disruption of the fungal cell membrane through interaction with ergosterol (B1671047). nih.govscielo.br An increase in the minimum inhibitory concentration (MIC) of 2-chloro-N-phenylacetamide in the presence of exogenous ergosterol suggests that the compound targets this vital membrane component. scielo.br This is a well-established target for many antifungal drugs.

A second potential mechanism is the interference with DNA synthesis. In silico studies and experimental data for 2-chloro-N-phenylacetamide suggest the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR). researchgate.netnih.gov Inhibition of these enzymes would disrupt the synthesis of nucleotides, which are essential for DNA replication and repair, ultimately leading to fungal cell death. researchgate.netnih.gov Molecular docking studies have further supported the potential for these types of amides to bind to and inhibit these critical enzymes. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound may share one or more of these antimicrobial mechanisms.

Anti-inflammatory and Immunomodulatory Effects

Research into thiophene-containing compounds has revealed significant anti-inflammatory and immunomodulatory potential. While direct studies on this compound are limited, investigations into closely related molecules provide strong indications of its likely effects.

A study on a thiophene derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), demonstrated notable anti-inflammatory and antinociceptive properties. nih.gov This compound was found to be effective in both phases of carrageenan-induced paw edema, with a particularly strong effect in the initial phase, suggesting an interaction with early inflammatory mediators. nih.gov Further experiments with a compound 48/80-induced paw edema model confirmed that the anti-inflammatory action is likely mediated through the inhibition of histamine (B1213489) release. nih.gov

Anti-inflammatory Activity of BTTSC in Carrageenan-Induced Paw Edema

Time (hours) Edema Reduction (%) at 30mg/kg
1 81.9
2 83.2

Data from a study on the anti-inflammatory effect of a thiophene derivative. nih.gov

Another investigation into a substituted thiophene compound, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, also confirmed anti-inflammatory activity in both acute and chronic models of inflammation in rats. njppp.com The effects of this compound were comparable to the standard anti-inflammatory drug, indomethacin. njppp.com These findings underscore the potential of the thiophene moiety, a key structural feature of this compound, to confer anti-inflammatory properties. The presence of the chloro-substituted phenyl ring in both the test compound and the subject of this article further suggests a potential for similar biological activity.

Insecticidal and Antiparasitic Potentials

The benzamide scaffold is a well-established pharmacophore in the development of insecticidal and antiparasitic agents. Although direct studies on the insecticidal and antiparasitic activities of this compound are not available in the reviewed literature, research on related benzamide derivatives indicates a strong potential for such applications.

A series of fourteen pyrimido[1,2-a]benzimidazole (B3050247) compounds, which are structurally distinct but fall within the broader category of heterocyclic compounds with therapeutic potential, were evaluated for their antiparasitic activity. One derivative, 2a , which features a 3-fluorophenyl substituent, demonstrated excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. Another compound from this series, 3b , showed significant and selective activity against Toxoplasma gondii.

Antiparasitic Activity of Pyrimido[1,2-a]benzimidazole Derivatives

Compound Parasite EC50 (µM)
2a Leishmania major promastigotes 0.08
2a Leishmania major amastigotes 0.05
3b Toxoplasma gondii 1.1

Data from a study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles.

These findings highlight the potential of N-heterocyclic compounds in the discovery of new antiparasitic drugs. The inclusion of a halogenated phenyl group, similar to the 4-chlorophenyl group in the title compound, was a feature of the active molecules in this study. This suggests that this compound could be a candidate for future screening and development as an insecticidal or antiparasitic agent.

Pharmacological Targets and Molecular Mechanisms of Action

Kinase Enzyme Targeting and Signal Transduction Pathways (e.g., MAPK Cascade)

Research has identified N-(thiophen-2-yl)benzamide derivatives as potential inhibitors of BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The V600E mutation in the BRAF gene is a common driver of various human cancers, making it a significant therapeutic target.

A study focused on the identification and synthesis of N-(thiophen-2-yl)benzamide derivatives as BRAFV600E inhibitors highlighted the potential of this chemical scaffold. nih.gov Through virtual screening and chemical synthesis, a series of these derivatives were evaluated for their ability to inhibit the enzymatic activity of BRAFV600E. One of the compounds in this series, designated as a22 , is 4-Chloro-N-(thiophen-2-yl)benzamide with an amide substitution. nih.gov This compound was found to retain some inhibitory activity against BRAFV600E, suggesting that the this compound structure contributes to the interaction with the kinase. nih.gov The study demonstrated that the N-(thiophen-2-yl)benzamide core is a viable scaffold for developing novel BRAFV600E kinase inhibitors. nih.gov

The MAPK signaling cascade, which includes the RAS-RAF-MEK-ERK pathway, is central to regulating cell proliferation, differentiation, and survival. nih.gov The aberrant activation of this pathway due to mutations like BRAFV600E is a hallmark of many cancers. nih.gov The inhibitory action of N-(thiophen-2-yl)benzamide derivatives on BRAFV600E suggests a mechanism of action that involves blocking the downstream signaling cascade, thereby impeding malignant cell growth. nih.gov

Table 1: Inhibitory Activity of selected N-(thiophen-2-yl)benzamide derivative against BRAFV600E

Compound ID Structure Target Activity
a1 N-(thiophen-2-yl)benzamide BRAFV600E IC50 = 2.01 μM nih.gov

Receptor Interaction and Modulation (e.g., EGFR, HER-2)

While direct studies on the interaction of this compound with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are not extensively documented in the provided search results, research on structurally related thiophene-based compounds indicates that this scaffold is a promising candidate for developing EGFR and HER-2 inhibitors.

Dual targeting of EGFR and HER-2 is a recognized therapeutic strategy in cancer treatment. mdpi.com A study on thiophene (B33073) scaffold-based derivatives identified potent dual EGFR/HER2 inhibitors. mdpi.com Although the lead compounds in that study were structurally different from this compound, the findings underscore the potential of the thiophene moiety to interact with the ATP-binding sites of these receptors. mdpi.com For instance, derivatives of N-(3-cyanothiophen-2-yl)acetamide have shown significant inhibitory activity against both EGFR and HER-2. mdpi.com This suggests that the thiophene ring in this compound could potentially serve as a pharmacophore for interaction with these receptors, though specific studies are needed for confirmation.

Interference with Microbial Enzymes and DNA Replication

The antimicrobial potential of benzamide (B126) and thiophene derivatives has been explored in several studies. While specific research on the antimicrobial mechanism of this compound is limited, the broader class of compounds exhibits activity against various microbial pathogens.

Amide derivatives are known for their wide range of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com Studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. nih.gov The proposed mechanism involves interaction with bacterial enzymes, such as β-lactamase. nih.gov Furthermore, nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents. researchgate.net The mechanism of action for these compounds was linked to their activation by bacterial nitroreductases. researchgate.net

These findings suggest that this compound could potentially exert antimicrobial effects through mechanisms such as inhibition of essential microbial enzymes or interference with other vital cellular processes. However, without direct experimental evidence, its specific mode of antimicrobial action remains speculative.

Other Identified Biological Targets (e.g., Carbonic Anhydrase, Cholinesterase, HSP90)

There is currently a lack of specific research data on the interaction of this compound with carbonic anhydrase, cholinesterase, or Heat Shock Protein 90 (HSP90). However, the benzamide and thiophene scaffolds are present in inhibitors of these enzymes.

For example, various amide and thiazolidine-4-one derivatives have shown potent inhibitory action against human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BChE). Similarly, small-molecule inhibitors of HSP90, a chaperone protein crucial for the stability of many oncogenic proteins, have been developed from diverse chemical scaffolds. nih.gov Given the structural elements of this compound, it is plausible that it could interact with these or other biological targets, but dedicated studies are required to explore these possibilities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(thiophen-2-yl)benzamide
This compound derivative
N-(3-cyanothiophen-2-yl)acetamide
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Substituent Effects on the 4-Chlorobenzamide Moiety

The electronic properties of substituents on an aromatic ring can be quantified by Hammett parameters, which correlate well with the strength of aromatic interactions in non-polar solvents. rsc.org Electron-withdrawing substituents generally increase the strength of both edge-to-face and stacking aromatic interactions due to favorable electrostatic contributions. rsc.org

A study on thiophene-2-carboxamide derivatives showed that substitution with a methoxy (B1213986) group on the aryl ring resulted in better activity against certain bacteria compared to derivatives with a methyl group or a chlorine atom. nih.gov This highlights the nuanced effects of different substituents on biological activity.

Modifications of the Thiophene (B33073) Ring System

The thiophene ring in 4-Chloro-N-(thiophen-2-yl)benzamide is another key pharmacophore that is amenable to various modifications to enhance biological activity and improve physicochemical properties.

The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it has a similar size, shape, and electronic distribution that allows it to be interchanged in many drug candidates to improve properties like metabolic stability and binding affinity. nih.govsci-hub.se The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov

The pattern of substitution on the thiophene ring has a significant impact on the biological activity of the resulting compounds. The introduction of various substituents can alter the molecule's lipophilicity, polarity, and ability to form hydrogen bonds. acs.org For example, in a series of spirocyclic σ receptor ligands with a thiophene bioisostere, small substituents were well-tolerated at one position, while very polar and basic substituents at other positions considerably decreased affinity. acs.org This suggests that the electron density of the thiophene moiety plays a crucial role in its interaction with biological targets. acs.org

Bioisosteric replacement is a widely used strategy in drug design to optimize lead compounds. mdpi.com This can involve replacing the entire thiophene ring with another heterocycle or modifying the substituents on the ring. mdpi.comresearchgate.net

Fusing the thiophene ring with other heterocyclic systems is a common strategy to create novel molecular scaffolds with potentially enhanced biological activities. The resulting fused-ring systems can have unique three-dimensional shapes and electronic properties that allow for novel interactions with biological targets.

For instance, the fusion of a thiophene ring with a thiadiazole ring has been explored in the synthesis of new bioactive molecules. nih.govdntb.gov.ua The 1,3,4-thiadiazole (B1197879) ring, in particular, is a versatile scaffold in medicinal chemistry. researchgate.net Its mesoionic character is thought to allow for better cell membrane penetration and strong interactions with biological targets. researchgate.net The combination of thiophene and thiadiazole moieties can lead to compounds with a broad spectrum of biological activities. nih.gov

Similarly, the fusion of thiophene with other nitrogen-containing heterocycles like imidazopyridine can lead to novel chemical entities. While direct examples of this compound fused with imidazopyridine were not prevalent in the searched literature, the general principle of creating fused heterocyclic systems is a well-established approach in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. researchgate.netorientjchem.org

Role of the Amide Linkage and Conformation

The amide bond has a planar structure due to resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. auburn.edu This planarity restricts the rotation around the C-N bond. The conformation of N-aryl amides is largely determined by the dihedral angles around the N-aryl bond. researchgate.net Secondary N-aryl amides generally prefer a trans conformation where the aryl ring is coplanar with the amide group, unless there are bulky ortho substituents. researchgate.net

In the case of this compound, the relative orientation of the 4-chlorophenyl ring and the thiophene ring with respect to the amide plane is crucial. In a related molecule, 4-Chloro-N-(2-chloro-phenyl)benzamide, the amide plane is twisted relative to both phenyl rings. nih.gov This twist can be influenced by intramolecular hydrogen bonds and steric interactions. For example, computational studies have shown that intramolecular N-H---S hydrogen bonds can help control the conformation around the ring-N bond in related arylamides. nih.gov The conformation of the amide linkage directly impacts how the molecule presents its functional groups for interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the chemical compound This compound and its analogues, while a specific, publicly available QSAR model has not been detailed in the literature, the foundational structure-activity relationship (SAR) data from studies on their inhibitory effects provide the essential groundwork for developing such quantitative models. The research into N-(thiophen-2-yl)benzamide derivatives as inhibitors of the BRAFV600E kinase enzyme offers significant insights into the structural requirements for activity, which are the precursors to a formal QSAR analysis. nih.gov

Detailed Research Findings

Research focused on a series of N-(thiophen-2-yl)benzamide derivatives has elucidated key structural features that modulate their inhibitory potency against the BRAFV600E kinase, a protein implicated in certain cancers. nih.gov These findings are critical for understanding the SAR and for the prospective development of a predictive QSAR model.

The initial identification of the N-(thiophen-2-yl)benzamide scaffold as a potential BRAFV600E kinase inhibitor, with compound a1 showing an IC50 value of approximately 2.01 μM, prompted further investigation into its derivatives. nih.gov The exploration of substituents on the benzamide (B126) and thiophene rings revealed critical determinants of inhibitory activity.

One of the key findings was the importance of the substituted phenyl group at the R1 position. A comparison of inhibitory activities demonstrated that a substituted phenyl group was superior to a furan-2-carboxamide at this position. For instance, compound a17 , which incorporates a furan-2-carboxamide, exhibited a loss of inhibitory potency. nih.gov

Furthermore, the substitution pattern on the phenyl ring was found to be a significant factor. Analysis of compounds such as a4 , a8 , a16 , and a22 indicated that double substitution at the ortho- and para-positions of the phenyl ring was desirable for enhanced activity. nih.gov

The nature of the substituent at the R3 position also played a crucial role. It was observed that replacing a cyano group at R3 with an ester or amide group led to a substantial decrease in activity, as seen in compounds a18 to a21 . However, the specific compound of interest, This compound (designated as a22 in the study), which features a 4-chloro substitution on the phenyl ring (R1) and an amide substitution at R3, was found to retain a degree of inhibitory activity against BRAFV600E. nih.gov

These qualitative SAR observations form the basis upon which a QSAR model could be constructed. By quantifying various physicochemical and structural properties (descriptors) of these molecules, a mathematical equation could be developed to predict the biological activity of novel, unsynthesized derivatives. Such descriptors might include electronic properties (e.g., Hammett constants of the substituents), steric parameters (e.g., Taft parameters or molar refractivity), and hydrophobicity (e.g., logP values).

The following interactive data table summarizes the structure-activity relationship data for a selection of N-(thiophen-2-yl)benzamide derivatives, which would be the input for a QSAR study.

Interactive Data Table: Structure-Activity Relationship of N-(thiophen-2-yl)benzamide Derivatives as BRAFV600E Inhibitors nih.gov

CompoundIC₅₀ (μM)
a1 PhenylHCN2.01
a4 2,4-DifluorophenylHCN1.95
a8 2-FluorophenylHCN2.34
a16 4-FluorophenylHCN2.11
a17 Furan-2-ylHCN>10
a18 PhenylHC(O)OCH₃>10
a19 PhenylHC(O)NHCH₃>10
a21 PhenylHC(O)N(CH₃)₂>10
a22 4-ChlorophenylHC(O)NH₂>10

Computational and Cheminformatics Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to predict the binding orientation and affinity of 4-Chloro-N-(thiophen-2-yl)benzamide to a protein target. This technique is instrumental in understanding the potential inhibitory activity of the compound. For instance, derivatives of N-(thiophen-2-yl) benzamide (B126) have been identified as inhibitors of the BRAF V600E kinase, a protein implicated in some cancers. nih.gov Molecular docking studies of related benzamide derivatives have shown that interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions with active site residues are crucial for their binding affinity. nih.gov

In a study on N-(thiophen-2-yl) benzamide derivatives, docking of the most potent inhibitor into the active site of the BRAF kinase suggested that hydrophobic interactions play a significant role. nih.gov Specifically, the study highlighted the importance of substitutions on the phenyl ring for inhibitory activity against BRAF V600E . nih.gov While the specific docking of this compound was not detailed, the activity of a related compound, which featured a 4-chloro phenyl group, indicated it retained some inhibitory activity. nih.gov

Table 1: Key Interactions in Ligand-Protein Binding of Benzamide Derivatives

Interaction TypeInteracting Residues (Example)References
Hydrogen BondingNot specified in available abstracts nih.gov
Hydrophobic InteractionsS535 nih.gov
Electrostatic InteractionsNot specified in available abstracts nih.gov
Pi-Pi StackingHis:348, Tyr:344, Phe:298 nih.gov
Pi-Anion InteractionGlu:276 nih.gov

Note: The interacting residues are examples from studies on related benzamide derivatives and may not be directly applicable to this compound.

Virtual Screening for Ligand Discovery and Lead Optimization

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. N-(thiophen-2-yl) benzamide derivatives have been identified as potential BRAF V600E kinase inhibitors through a hierarchical virtual screening process. nih.gov This approach, combined with chemical synthesis and optimization, has led to the development of potent inhibitors. nih.gov

Lead optimization often involves modifying a lead compound to improve its properties. Structural simplification is one strategy employed in lead optimization to enhance synthetic accessibility and improve pharmacokinetic profiles. scienceopen.com The process can involve replacing or removing certain chemical groups to increase ligand efficiency. scienceopen.com

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net Studies on similar benzamide compounds have utilized DFT to understand their molecular geometry and electronic properties. For example, in the molecular structure of 4-Chloro-N-(2-chloro-phenyl)benzamide, the dihedral angles between the amide plane and the phenyl rings were determined. nih.gov Such calculations are crucial for understanding the three-dimensional conformation of the molecule, which in turn influences its biological activity.

Molecular Electrostatic Potential (MEP) surface analysis is a tool used to visualize the electrostatic potential on the surface of a molecule. This helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. While specific MEP analysis for this compound is not available in the provided search results, this technique is a standard part of computational chemistry studies and would be used to predict how the molecule interacts with other molecules, such as a protein receptor.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is an important parameter for determining molecular reactivity. researchgate.net The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. libretexts.orgpearson.com The distribution of these orbitals on a molecule can indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.net For related compounds, DFT has been used to determine the geometries of HOMO and LUMO orbitals. researchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Theory

ConceptDescriptionReferences
HOMO Highest Occupied Molecular Orbital; acts as an electron donor. wikipedia.orglibretexts.orgpearson.com
LUMO Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. wikipedia.orglibretexts.orgpearson.com
Energy Gap The energy difference between the HOMO and LUMO, which relates to the molecule's reactivity and stability. researchgate.net

Cheminformatics Data Mining and Database Utilization

Cheminformatics involves the use of computational methods to analyze chemical data. Databases such as PubChem contain a wealth of information on chemical compounds, including their structures, properties, and biological activities. nih.govnih.gov For this compound and its derivatives, these databases can be mined to identify structure-activity relationships, predict properties, and find related compounds with potential biological activity. nih.gov For example, PubChem provides computed properties for a related compound, 4-chloro-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide, such as its molecular weight and XLogP3-AA value. nih.gov

In silico Studies for Rational Drug Design

In silico studies are a cornerstone of rational drug design, enabling researchers to model and predict the behavior of chemical compounds at the molecular level. These computational methods help in prioritizing candidates for synthesis and biological testing, thus saving significant time and resources. The application of these studies to benzamide and thiophene-containing structures has been instrumental in elucidating their mechanisms of action and optimizing their pharmacological profiles.

Detailed research findings from computational studies on related benzamide structures provide a framework for understanding the potential of this compound. For instance, molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule to a protein target. In studies of similar benzamide derivatives, docking has been used to identify crucial interactions with the amino acid residues of target enzymes. One study on N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide identified a high binding affinity of -6.7 kcal/mol with the cysteine protease of the Monkeypox virus, forming five hydrogen bonds with the protein's active site. researchgate.net This level of detail is vital for understanding the structural basis of inhibition and for designing more potent inhibitors.

Molecular dynamics (MD) simulations further refine the understanding obtained from docking studies by modeling the movement of the ligand-protein complex over time. This provides insights into the stability of the binding and the conformational changes that may occur. For novel 4-(Thiophen-2-yl)butanamides, MD simulations highlighted key hydrophobic interactions that were crucial for their binding to the TRPV1 receptor. nih.gov

Another critical component of in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, in silico ADMET predictions showed that the compounds had strong protein binding capacity (95.75–100%) and low to moderate in vivo blood-brain barrier penetration. nih.gov Such data is essential for assessing the drug-likeness of a compound.

The tables below present illustrative data from in silico studies on compounds structurally related to this compound, demonstrating the type of information generated in rational drug design.

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives

Compound/Derivative Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide Cysteine Protease (MPXV) -6.7 Forms 5 H-bonds researchgate.net
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide α-glucosidase, α-amylase Not specified, but showed strong inhibitory potential nih.gov Not specified
4-(Thiophen-2-yl)butanamide derivative TRPV1 Not specified, but showed high efficacy nih.gov Leu547, Phe543 nih.gov

Table 2: Predicted ADMET Properties for a Series of Benzamide Derivatives

Parameter Predicted Value Range Implication
Protein Binding 95.75–100% Strong binding to plasma proteins nih.gov
Blood-Brain Barrier Penetration 0.01–0.32 Low to moderate CNS distribution nih.gov
Hepatotoxicity Not predicted Favorable safety profile als-journal.com
Carcinogenicity Not predicted Favorable safety profile als-journal.com
Mutagenicity Not predicted Favorable safety profile als-journal.com
Drug-likeness Supported Good potential for oral bioavailability als-journal.com

Note: The data in these tables are derived from studies on structurally related compounds and are presented to illustrate the application of in silico methods. researchgate.netnih.govnih.govals-journal.com

These computational investigations are critical for building a comprehensive profile of a potential drug candidate like this compound. By integrating docking, molecular dynamics, and ADMET prediction, researchers can rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

Design and Synthesis of Novel N Thiophen 2 Yl Benzamide Analogues

Strategic Modifications for Enhanced Efficacy and Selectivity

Strategic modification of the N-(thiophen-2-yl)benzamide framework has been a fruitful approach for discovering compounds with potent and selective biological activities. By altering substituents on both the benzamide (B126) and thiophene (B33073) rings, researchers can fine-tune the molecule's interaction with specific biological targets.

One notable area of investigation has been the development of kinase inhibitors for cancer therapy. The V600E mutation in the BRAF kinase is a key driver in approximately 8% of all human tumors, including about half of all melanomas. nih.gov In a search for potent inhibitors of this mutant kinase, virtual screening and chemical synthesis identified a series of N-(thiophen-2-yl)benzamide derivatives. nih.gov Initial screening highlighted one such derivative, compound a1 , as a promising BRAFV600E kinase inhibitor with an IC₅₀ value of approximately 2.01 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of compounds b40 and b47 , which demonstrated the most potent inhibitory activity against BRAFV600E in the series. nih.govnih.gov

Table 1: BRAFV600E Inhibitory Activity of N-(Thiophen-2-yl)benzamide Analogues

Compound Target IC₅₀ (μM)
a1 BRAFV600E 2.01
b40 BRAFV600E Submicromolar
b47 BRAFV600E Submicromolar

Data sourced from a 2013 study on BRAFV600E inhibitors. nih.gov

Another successful application of strategic modification is in the development of agricultural fungicides. By splicing the active substructures of nicotinic acid (a nitrogen-containing heterocycle) and thiophene, a series of N-(thiophen-2-yl)nicotinamide derivatives were designed and synthesized. mdpi.com These compounds were tested for their in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com The results indicated that several of the synthesized compounds had significant fungicidal properties. mdpi.com Specifically, compounds 4a and 4f exhibited excellent fungicidal activities, proving more potent than the commercial fungicides diflumetorim (B165605) and flumorph (B1672888) in greenhouse assays. mdpi.com A field trial of a 10% EC formulation of compound 4f also demonstrated superior efficacy compared to commercial alternatives. mdpi.com

Table 2: Fungicidal Activity of N-(Thiophen-2-yl)nicotinamide Analogues against Cucumber Downy Mildew

Compound EC₅₀ (mg/L) Commercial Fungicide Comparison
4a 4.69 Higher than Diflumetorim (21.44 mg/L) & Flumorph (7.55 mg/L)
4f 1.96 Higher than Diflumetorim (21.44 mg/L) & Flumorph (7.55 mg/L)

Data from in vivo bioassays in a greenhouse setting. mdpi.com

Synthesis of Hybrid Molecules with Multiple Pharmacophores

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is an innovative strategy in drug design. This approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy, reduced drug resistance, or improved pharmacokinetic profiles. nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

The design of these hybrids often involves linking known active fragments. nih.gov For instance, a study on potential treatments for Alzheimer's disease involved creating hybrids by merging pharmacophores from a lead compound with benzyloxy phenyl analogs and deferiprone. nih.gov This strategy led to the development of novel benzamide-hydroxypyridinone derivatives with dual functions as monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.gov

A practical application of this principle to the thiophene amide scaffold is seen in the creation of N-(thiophen-2-yl)nicotinamide derivatives for use as fungicides. mdpi.com This work represents a clear example of the active substructure splicing method. mdpi.com Researchers designed and synthesized a new series of compounds by combining the pharmacophoric elements of nicotinic acid, a natural molecule containing a nitrogen heterocycle, with the thiophene ring structure. mdpi.com This hybridization of two distinct chemical moieties known for biological activity resulted in novel compounds with potent fungicidal properties against cucumber downy mildew. mdpi.com

Exploration of Poly-substituted and Fused Thiophene Systems

Further diversification of the N-(thiophen-2-yl)benzamide scaffold involves the synthesis of poly-substituted derivatives and the creation of fused thiophene systems. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new or enhanced functionalities.

The synthesis of thiophene-2-carboxamide derivatives with multiple substituents has been explored to develop new antioxidant and antibacterial agents. nih.gov A synthetic strategy was proposed for creating derivatives with hydroxyl, methyl, and amino groups at the 3-position of the thiophene ring. nih.gov The antioxidant properties of these compounds were evaluated, revealing that the 3-amino thiophene-2-carboxamide derivatives showed the highest activity, with compound 7a exhibiting a significant 62.0% inhibition in an ABTS assay. nih.gov In antibacterial screening, compound 7b was found to have the highest activity index against several pathogenic bacteria compared to the ampicillin (B1664943) standard. nih.gov

Table 3: Biological Activity of Poly-substituted Thiophene-2-Carboxamide Derivatives

Compound Substitution Pattern Primary Biological Activity Notable Finding
7a 3-amino Antioxidant 62.0% inhibition in ABTS assay
7b 3-amino Antibacterial Highest activity index against tested strains

Data sourced from a 2023 study on novel thiophene-2-carboxamide derivatives. nih.gov

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Targets

The primary biological activity identified for the N-(thiophen-2-yl)benzamide scaffold is the inhibition of the BRAF V600E mutant kinase, a key driver in several human cancers, including melanoma. nih.govnih.gov Within a series of derivatives, the compound 4-Chloro-N-(thiophen-2-yl)benzamide (also referred to as compound a22 in some studies) was found to retain inhibitory activity against BRAF V600E. nih.gov This finding suggests that future research could focus on several key areas:

Elucidation of the Inhibition Mechanism: A deeper understanding of how this compound interacts with and inhibits BRAF V600E at a molecular level is crucial. While docking studies have been performed for more potent derivatives in the same series, specific high-resolution structural data for the 4-chloro derivative are needed. nih.gov

Screening against other Kinases: The benzamide (B126) and thiophene (B33073) moieties are present in numerous kinase inhibitors. nih.gov Therefore, a comprehensive screening of this compound against a panel of other protein kinases could reveal novel and unexpected biological targets.

Exploration of Other Therapeutic Areas: Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com Future studies should investigate the potential of this compound in these and other disease contexts. For instance, derivatives of N-(thiophen-2-yl) nicotinamide (B372718) have shown significant fungicidal activity. nih.gov

Development of Advanced Computational Models

Computational chemistry plays a pivotal role in modern drug discovery, and its application to this compound can accelerate the identification of more potent and selective analogs. Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Models: While QSAR studies have been conducted for broader classes of thiophene and benzamide derivatives, developing specific QSAR models for N-(thiophen-2-yl)benzamide analogs targeting BRAF V600E would be highly beneficial. nih.gov These models can identify key molecular descriptors that correlate with biological activity, guiding the design of new compounds with improved properties.

Advanced Molecular Docking and Dynamics Simulations: The initial identification of the N-(thiophen-2-yl)benzamide scaffold as a BRAF V600E inhibitor was facilitated by virtual screening and molecular docking. nih.gov Future computational work should involve more sophisticated techniques, such as induced-fit docking and long-timescale molecular dynamics simulations, to better understand the binding thermodynamics and kinetics of this compound and its analogs to the target protein.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial. Developing and applying reliable in silico models to predict the ADMET profile of this compound and its future derivatives can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation. nih.gov

Rational Design of Next-Generation Therapeutics

The N-(thiophen-2-yl)benzamide scaffold serves as a promising starting point for the rational design of new and improved therapeutic agents. Key strategies for future research include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold is essential. This involves synthesizing and testing a variety of analogs with modifications at different positions of the chlorophenyl and thiophene rings to understand how these changes affect biological activity. nih.govnih.gov For instance, studies on related benzamide derivatives have shown that the position and nature of substituents significantly influence their inhibitory potency against various targets. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: To explore new chemical space and potentially improve drug-like properties, future design strategies could involve scaffold hopping, where the core N-(thiophen-2-yl)benzamide structure is replaced with a structurally different but functionally similar scaffold. Additionally, bioisosteric replacement of the chloro or thiophene groups could lead to compounds with enhanced activity, selectivity, or metabolic stability.

Design of Dual-Target or Multi-Target Inhibitors: Given that benzamide and thiophene derivatives are known to interact with multiple biological targets, there is an opportunity to rationally design derivatives of this compound that can modulate more than one disease-related protein, potentially leading to enhanced therapeutic efficacy.

Methodological Advancements in Synthesis and Characterization

Efficient and scalable synthetic routes are paramount for the successful development of any new therapeutic agent. Future research in this domain should focus on:

Optimization of Synthetic Protocols: While the synthesis of N-(thiophen-2-yl)benzamides is generally straightforward, involving the acylation of aminothiophene with a substituted benzoyl chloride, there is always room for improvement. nih.govnih.gov Future work could explore more efficient coupling reagents, greener reaction conditions, and methods for large-scale synthesis.

Development of Novel Synthetic Methodologies: The development of novel synthetic methods for the construction of the N-(thiophen-2-yl)benzamide core or for the introduction of diverse functional groups could open up new avenues for chemical exploration and lead to the discovery of compounds with unique biological activities.

Advanced Analytical Characterization: The comprehensive characterization of this compound and its future analogs is crucial for quality control and regulatory purposes. The application of modern analytical techniques, such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray diffraction, will be essential for unambiguously determining the structure and purity of these compounds. researchgate.netresearchgate.netstem.org.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.